molecular formula C6H10O2 B170226 2-Methyloxan-4-one CAS No. 1193-20-0

2-Methyloxan-4-one

Cat. No.: B170226
CAS No.: 1193-20-0
M. Wt: 114.14 g/mol
InChI Key: MQOPUXINXNVMKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyloxan-4-one can be synthesized through the oxidation of (2S)-2-methyltetrahydro-2H-pyran-4-ol. The process involves cooling a solution of (2S)-2-methyltetrahydro-2H-pyran-4-ol in acetone, followed by the drop-wise addition of Jones reagent at 0°C. The reaction mixture is then warmed to room temperature, stirred, and further processed to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound typically involve similar oxidation processes, scaled up to meet commercial demands. The use of efficient extraction and purification techniques ensures the high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyloxan-4-one undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex compounds.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Jones reagent (chromic acid in sulfuric acid) is commonly used for oxidation.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 2-Methyloxan-4-one exerts its effects involves its interaction with cellular pathways. It has been reported to inhibit the production of inflammatory cytokines and reduce inflammation. Additionally, it induces apoptosis in cancer cells by affecting signal transduction pathways .

Comparison with Similar Compounds

    2-Methyltetrahydrofuran: A related compound with similar structural features but different reactivity.

    4H-Pyran-4-one: Another cyclic compound with distinct chemical properties.

Uniqueness: 2-Methyloxan-4-one stands out due to its specific biological activities, such as its ability to inhibit cancer cell growth and reduce inflammation. Its unique combination of chemical reactivity and biological effects makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methyloxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOPUXINXNVMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438791
Record name 2-methyloxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-20-0
Record name 2-methyloxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyltetrahydro-4H-pyran-4-one
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